molecular formula C18H21NO2 B5126056 1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Cat. No.: B5126056
M. Wt: 283.4 g/mol
InChI Key: HISHTEYJVYTZHO-UHFFFAOYSA-N
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Description

1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with acetyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be achieved through a multi-step process. One common method involves the condensation of acetyl chloride with m-xylene in the presence of aluminum chloride or ferric chloride as catalysts . This reaction forms the intermediate 2,4-dimethylacetophenone, which can then undergo further reactions to introduce the pyrrole ring and additional substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with various molecular targets and pathways. The acetyl and dimethylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The pyrrole ring can also engage in π-π stacking interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylacetophenone: A simpler analog with similar aromatic and acetyl functionalities.

    4-Acetyl-m-xylene: Another related compound with a similar structure but lacking the pyrrole ring.

Uniqueness

1-[4-Acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is unique due to the presence of both the pyrrole ring and the acetyl-dimethylphenyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-10-7-8-16(11(2)9-10)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISHTEYJVYTZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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